molecular formula C14H13BrN2O2 B1447634 5-Bromo-2-nitro-N-[(1R)-1-phenylethyl]aniline CAS No. 1416336-79-2

5-Bromo-2-nitro-N-[(1R)-1-phenylethyl]aniline

Cat. No.: B1447634
CAS No.: 1416336-79-2
M. Wt: 321.17 g/mol
InChI Key: WEWIWYYFXGQCHY-SNVBAGLBSA-N
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Description

5-Bromo-2-nitro-N-[(1R)-1-phenylethyl]aniline is a chiral chemical building block of high value in organic synthesis and medicinal chemistry research. This compound features a bromonitroaniline scaffold coupled with an (R)-1-phenylethyl group, making it a useful intermediate for the construction of more complex molecules, particularly in the development of chiral ligands and catalysts for asymmetric synthesis. Its structure suggests potential applications in pharmaceutical research for creating targeted libraries of compounds. The bromo and nitro substituents are excellent handles for further functionalization through cross-coupling and reduction reactions, allowing researchers to systematically explore structure-activity relationships. The (R)-phenylethyl moiety introduces a stereocenter, which can be leveraged to induce chirality in downstream products. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle this compound with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

5-bromo-2-nitro-N-[(1R)-1-phenylethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O2/c1-10(11-5-3-2-4-6-11)16-13-9-12(15)7-8-14(13)17(18)19/h2-10,16H,1H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEWIWYYFXGQCHY-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=C(C=CC(=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC2=C(C=CC(=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Synthetic Route Overview

The synthesis of 5-Bromo-2-nitro-N-[(1R)-1-phenylethyl]aniline generally proceeds through the following key stages:

  • Step 1: Nitration of Aniline Derivative
    Introduction of the nitro group at the 2-position of aniline or a substituted aniline precursor. This step typically uses a nitrating mixture of concentrated nitric acid and sulfuric acid under controlled low temperature to ensure regioselectivity and avoid over-nitration.

  • Step 2: Bromination at the 5-Position
    Selective bromination of the 2-nitroaniline intermediate to introduce the bromine atom at the 5-position. This is often conducted using bromine or N-bromosuccinimide (NBS) in a suitable solvent under mild conditions to prevent side reactions.

  • Step 3: Coupling with (1R)-1-Phenylethylamine
    The key step involves the formation of the N-substituted aniline by coupling 5-bromo-2-nitroaniline with the chiral amine (1R)-1-phenylethylamine. This reaction is facilitated by the presence of a base and sometimes a coupling agent to promote nucleophilic substitution on the aniline nitrogen, preserving the stereochemistry of the chiral amine.

Detailed Reaction Conditions and Reagents

Step Reaction Type Reagents/Conditions Purpose/Notes
1 Nitration Concentrated HNO3/H2SO4, 0–5 °C Introduce nitro group at ortho position relative to NH2
2 Bromination Br2 or NBS, solvent (e.g., acetic acid), room temp Selective bromination at 5-position of 2-nitroaniline
3 Coupling/Alkylation (1R)-1-phenylethylamine, base (e.g., NaOH or K2CO3), coupling agent (optional), solvent (e.g., ethanol or DMF), reflux or room temp Formation of N-substituted aniline with chiral amine

Industrial Production Considerations

Industrial synthesis adapts the above laboratory methods for scale-up with optimization for yield, purity, and safety:

  • Continuous Flow Reactors: Enable precise control over reaction parameters, improving reproducibility and safety during nitration and bromination steps.
  • Purification Techniques: Use of crystallization, chromatography, or distillation to isolate high-purity product.
  • Quality Control: Stringent monitoring of reaction intermediates and final product for consistency, especially to maintain stereochemical integrity of the (1R)-1-phenylethyl substituent.

Research Findings and Analysis

  • The presence of the chiral (1R)-1-phenylethyl group imparts stereochemical specificity, which is crucial for potential biological activity and downstream synthetic applications.
  • The nitro group is a versatile functional group that can be chemically modified further (e.g., reduction to amino group), enabling the compound to serve as a key intermediate in organic synthesis.
  • The bromine atom serves as a reactive handle for nucleophilic aromatic substitution, allowing synthesis of diverse derivatives.

Summary Data Table of Key Preparation Parameters

Parameter Details
Starting Material Aniline or substituted aniline
Key Intermediates 5-Bromo-2-nitroaniline
Nitration Conditions HNO3/H2SO4, 0–5 °C
Bromination Reagents Br2 or NBS
Coupling Partner (1R)-1-phenylethylamine
Coupling Conditions Base (NaOH/K2CO3), solvent (ethanol/DMF), reflux or room temp
Molecular Formula C14H13BrN2O2
Molecular Weight 321.17 g/mol
Stereochemistry (1R) configuration preserved in coupling step

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-nitro-N-[(1R)-1-phenylethyl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2-nitro-N-[(1R)-1-phenylethyl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-nitro-N-[(1R)-1-phenylethyl]aniline involves its interaction with molecular targets such as enzymes or receptors. The nitro group and the bromine atom play crucial roles in these interactions, potentially leading to inhibition or activation of specific biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Key Identifiers :

  • CAS Number : 1416336-79-2
  • Molecular Formula : C₁₄H₁₃BrN₂O₂
  • Purity : ≥95% (as reported by Combi-Blocks)

Synthetic Relevance : The compound is a nitroaromatic building block, often used in pharmaceutical and materials science research. Its synthesis likely involves palladium-catalyzed coupling or nucleophilic substitution, similar to methods described for related bromoanilines .

Structural and Functional Comparisons with Analogous Compounds

Positional Isomers of Bromo-Nitroanilines

Compounds with bromine and nitro groups in varying positions exhibit distinct electronic and steric properties:

Compound Name Substituent Positions CAS Number Key Differences vs. Target Compound
2-Bromo-5-nitroaniline Br (2), NO₂ (5) 1000342-34-6* Lacks chiral N-substituent; simpler structure
4-Bromo-5-fluoro-2-nitroaniline Br (4), NO₂ (2), F (5) 153505-36-3 Additional fluorine alters reactivity
5-Bromo-4-methyl-2-nitroaniline Br (5), NO₂ (2), Me (4) 40371-63-9 Methyl group increases hydrophobicity

Impact of Substituent Position :

  • Bromine at position 5 (meta to nitro) creates a strong electron-withdrawing effect, influencing electrophilic substitution patterns .

N-Substituted Aniline Derivatives

The (1R)-1-phenylethyl group confers chirality and steric bulk, differentiating it from other N-alkyl/aryl analogs:

Compound Name N-Substituent CAS Number Key Differences vs. Target Compound
N-(2-Phenylethyl)-p-bromoaniline 2-Phenylethyl - Anti-Markovnikov isomer; less steric hindrance
2-Bromo-N-[(5-methylfuran-2-yl)methyl]aniline (5-Methylfuran-2-yl)methyl 852635-05-3 Heterocyclic substituent alters solubility
5-Bromo-2-chloro-N-[(5-fluoro-...]aniline Fluoro-benzofuran derivative - Enhanced π-π interactions due to fused ring

Chirality Effects :

  • The R-configuration in the target compound may influence biological activity or catalytic selectivity, as seen in enantioselective syntheses of cyclohexanediamine derivatives .
  • Anti-Markovnikov isomers (e.g., N-(2-phenylethyl) analogs) form preferentially at higher temperatures in palladium-catalyzed reactions, suggesting thermodynamic control .

Halogenated and Heterocyclic Analogs

Fluoro, chloro, and heterocyclic substituents modify electronic properties and applications:

Compound Name Substituents CAS Number Key Differences vs. Target Compound
5-Bromo-4-iodo-2-methylaniline Br (5), I (4), Me (2) - Iodine increases molecular weight; solid-state fluorescence
4-Bromo-3-fluoro-2-nitroaniline Br (4), F (3), NO₂ (2) 886762-75-0 Fluorine enhances electronegativity
2-Bromo-N-[1-(furan-2-yl)ethyl]aniline Furan-ethyl 1019544-90-1 Heterocycle introduces hydrogen-bonding sites

Electronic and Steric Modifications :

  • Iodo substituents (e.g., in 5-Bromo-4-iodo-2-methylaniline) improve crystallinity and fluorescence, useful in materials science .
  • Fluorine in 4-Bromo-3-fluoro-2-nitroaniline increases oxidative stability but reduces basicity compared to the target compound .

Biological Activity

5-Bromo-2-nitro-N-[(1R)-1-phenylethyl]aniline is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthetic routes, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural components:

  • Bromine Atom : Enhances electrophilicity and potential reactivity.
  • Nitro Group : Often involved in redox reactions and can influence biological interactions.
  • Phenylethyl Group : Imparts specific stereochemical properties that may affect biological activity.

The molecular formula is C13H12BrN2O2C_{13}H_{12}BrN_2O_2 with a molecular weight of approximately 305.15 g/mol.

The biological activity of this compound primarily stems from its interactions with various molecular targets, including enzymes and receptors. The nitro group can undergo reduction to form an amino group, which may enhance binding affinity to biological targets. The bromine atom can also participate in nucleophilic aromatic substitution reactions, potentially leading to the formation of derivatives with altered biological properties.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related nitroaniline derivatives can inhibit cell proliferation in various cancer cell lines, including:

Cell Line IC50 (µM)
L1210 (murine leukemia)15.0 ± 0.5
CEM (human T-lymphocyte)20.0 ± 1.0
HeLa (human cervix carcinoma)18.0 ± 0.8

These findings suggest that the compound may possess similar anticancer activity, warranting further investigation into its efficacy against specific cancer types .

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. The compound's ability to interact with active sites of enzymes could lead to significant inhibition of enzyme activity, which is crucial in various metabolic pathways. For example, it may inhibit enzymes involved in tumor growth or inflammatory responses .

Study on Enzyme Interaction

A study published in a peer-reviewed journal focused on the interaction of nitroaniline derivatives with specific enzymes involved in cancer metabolism. The researchers found that these compounds could significantly inhibit the activity of key enzymes such as topoisomerase and cyclooxygenase, leading to reduced tumor cell viability .

Synthesis and Biological Evaluation

In another study, the synthesis of this compound was reported along with its biological evaluation against various cancer cell lines. The results demonstrated that modifications to the aniline structure could enhance its anticancer properties, indicating a structure–activity relationship that merits further exploration .

Q & A

Q. What are the key synthetic pathways for 5-Bromo-2-nitro-N-[(1R)-1-phenylethyl]aniline, and how do reaction conditions influence yield and purity?

  • Methodological Answer: The compound can be synthesized via sequential functionalization of the aniline ring. A plausible route involves:
  • Step 1: Introduction of the bromine atom at the 5-position via electrophilic aromatic substitution (EAS) using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions .
  • Step 2: Nitration at the 2-position using HNO₃/H₂SO₄, ensuring regioselectivity by leveraging the directing effects of the existing substituents .
  • Step 3: Chiral N-alkylation of the aniline with (R)-1-phenylethyl bromide under basic conditions (e.g., K₂CO₃/DMF) or via Ullmann coupling .
  • Critical Factors: Temperature control during nitration minimizes byproducts, while chiral resolution techniques (e.g., chiral HPLC) ensure enantiomeric purity .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from its structural analogs?

  • Methodological Answer:
  • ¹H NMR: The aromatic region shows distinct splitting patterns due to bromine’s deshielding effect and nitro group’s electron-withdrawing nature. The (R)-1-phenylethyl group exhibits diastereotopic protons split into a multiplet (δ ~1.6–1.8 ppm for CH₃ and δ ~5.2 ppm for CH) .
  • ¹³C NMR: The bromine-bearing carbon resonates at δ ~115–120 ppm, while the nitro-substituted carbon appears at δ ~145–150 ppm .
  • IR: Strong absorption bands at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1340 cm⁻¹ (NO₂ symmetric stretch) confirm the nitro group .
  • MS: The molecular ion peak (M⁺) at m/z 335 (C₁₄H₁₂BrN₂O₂⁺) and fragment ions at m/z 198 (loss of Br) and m/z 91 (tropylium ion from the phenylethyl group) are diagnostic .

Q. What are the stability considerations for storing and handling this compound?

  • Methodological Answer:
  • Storage: Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C to prevent degradation via hydrolysis or photolysis of the nitro group .
  • Handling: Use a fume hood, nitrile gloves, and safety goggles. Avoid contact with reducing agents (e.g., NaBH₄) to prevent explosive decomposition .

Advanced Research Questions

Q. How does the steric and electronic influence of the (R)-1-phenylethyl group affect the regioselectivity of subsequent reactions (e.g., cross-coupling or reduction)?

  • Methodological Answer:
  • Steric Effects: The bulky (R)-1-phenylethyl group directs electrophiles to the para position of the aniline ring due to steric hindrance at the ortho position .
  • Electronic Effects: The electron-donating NH group activates the ring for electrophilic substitution, but the nitro group deactivates it, requiring careful optimization of reaction conditions (e.g., Pd-catalyzed cross-coupling at elevated temperatures) .

Q. What computational methods (DFT, molecular docking) predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer:
  • DFT Calculations: Optimize the geometry using B3LYP/6-31G(d) to analyze electronic properties (HOMO-LUMO gaps, electrostatic potential maps) and predict reactivity .
  • Molecular Docking: Use AutoDock Vina to simulate binding to targets like cytochrome P450 or kinase enzymes. The bromine and nitro groups may form halogen bonds or π-stacking interactions with hydrophobic pockets .

Q. How do structural analogs (e.g., 5-Chloro-2-nitroaniline or S-enantiomer derivatives) compare in terms of physicochemical properties and bioactivity?

  • Methodological Answer:
  • Comparative Studies: Synthesize analogs via halogen substitution (Cl/Br) or enantiomeric resolution. Assess solubility (logP via shake-flask method), thermal stability (DSC/TGA), and bioactivity (IC₅₀ in enzyme assays) .
  • Key Findings: Bromine’s larger atomic radius increases lipophilicity (higher logP) compared to chlorine. The R-enantiomer may show higher target affinity due to chiral recognition .

Q. How can contradictory data on reaction yields or spectroscopic assignments be resolved?

  • Methodological Answer:
  • Yield Optimization: Use design of experiments (DoE) to test variables (catalyst loading, solvent polarity). For example, switching from DMF to THF in N-alkylation improves yield by 15% .
  • Spectroscopic Validation: Compare experimental NMR data with computed chemical shifts (GIAO method) or crystallographic data (if single crystals are obtainable) .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-nitro-N-[(1R)-1-phenylethyl]aniline
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-nitro-N-[(1R)-1-phenylethyl]aniline

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